[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester
Overview
Description
“[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester” is a chemical compound with a unique structure that contains several functional groups . It is commonly used in the synthesis of drugs and other biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C21H25NO5 . Its molecular weight is 371.43 . The InChI key is OKWGKDNHZKUFBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Drug Delivery Systems
Fmoc-PEG3-alcohol has been used in the development of drug delivery systems . Specifically, it has been used to create a novel single-walled carbon nanotube (SWNT)-based drug delivery system. The Fmoc-amino acid bearing polyethylene glycol (PEG) chains were conjugated to the SWNTs, creating a system with high loading capacity and excellent complex stability in water, which is critical for biocompatibility .
Surface Coating of Nanomaterials
Fmoc-PEG3-alcohol has been used for the surface coating of single-walled carbon nanotubes (SWNTs) . Molecular dynamics simulations were performed to identify the most suitable Fmoc-amino acid for an effective surface coating of SWNT. Fmoc-glycine, Fmoc-tryptophan, and Fmoc-cysteine were selected to attach to the PEG .
Synthesis of PROTACs
Fmoc-PEG3-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Hydrogel Formation
While not directly related to Fmoc-PEG3-alcohol, other Fmoc-derivatives have been used in the formation of self-supporting hydrogels . These hydrogels form due to the stacking of the fluorenyl group, causing peptides to assemble into β-sheet structures . It’s possible that Fmoc-PEG3-alcohol could have similar applications.
Future Directions
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c23-10-12-26-14-13-25-11-9-22-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,23H,9-15H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGKDNHZKUFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588853 | |
Record name | (9H-Fluoren-9-yl)methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester | |
CAS RN |
560088-66-6 | |
Record name | (9H-Fluoren-9-yl)methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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